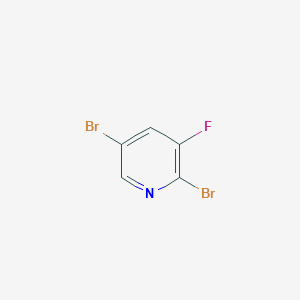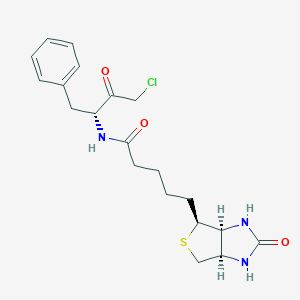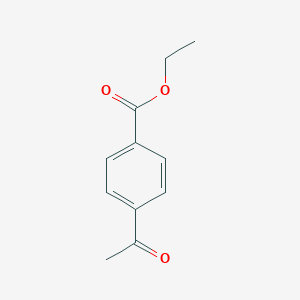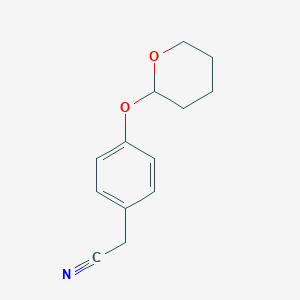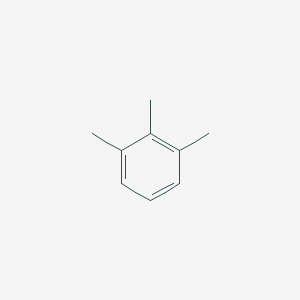
2-(4-溴苯基)-N-甲氧基-N-甲基乙酰胺
概述
描述
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group
科学研究应用
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, such as ache, leading to changes in their normal function . This interaction could potentially affect the normal transmission of nerve impulses, leading to behavioral changes .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cholinergic nervous system by interacting with ache . This interaction could potentially disrupt the normal functioning of this system, leading to various downstream effects.
Result of Action
Based on the known effects of similar compounds, it could potentially lead to changes in nerve impulse transmission due to its interaction with ache . This could result in behavioral changes and potentially affect the survival of organisms .
生化分析
Biochemical Properties
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various enzymes, including acetylcholinesterase and cytochrome P450 enzymes. The interaction with acetylcholinesterase involves the inhibition of the enzyme’s activity, which can lead to alterations in neurotransmitter levels and subsequent effects on neural signaling pathways. Additionally, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .
Cellular Effects
The effects of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and overall cell health .
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s function. For instance, the binding of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby affecting neurotransmitter breakdown and neural signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. Long-term studies have indicated that 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can induce toxic effects, including hepatotoxicity and neurotoxicity. These effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the bromophenyl group, followed by further conjugation reactions to form water-soluble metabolites that can be excreted from the body. Additionally, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can bind to intracellular proteins, leading to its localization in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its biochemical effects. The targeting of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct the compound to these locations. The localization of the compound in mitochondria is particularly significant, as it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 4-bromoaniline with N-methoxy-N-methylacetamide under suitable conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce corresponding carboxylic acids.
相似化合物的比较
Similar Compounds
4-Bromophenylacetic Acid: Another bromine-containing phenyl compound with different functional groups and properties.
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: A compound with similar structural features but different biological activities.
Uniqueness
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy and methyl groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
2-(4-bromophenyl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXYGVKKXCAIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596750 | |
| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149652-50-6 | |
| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
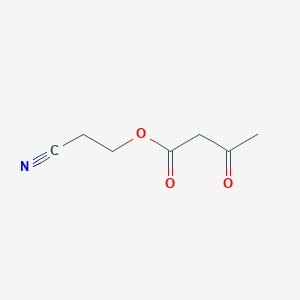
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
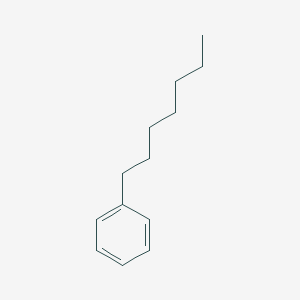
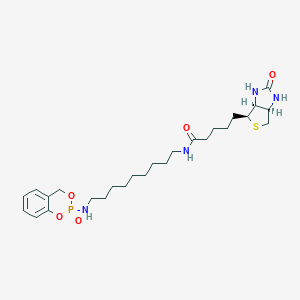


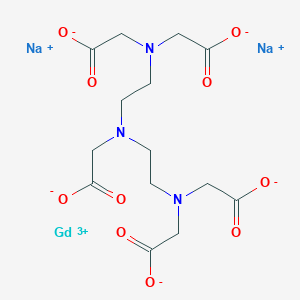

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)
